molecular formula C10H6F3N3O2 B3374972 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049872-71-0

1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3374972
CAS RN: 1049872-71-0
M. Wt: 257.17 g/mol
InChI Key: UBEKXLWMTSODOC-UHFFFAOYSA-N
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Description

The compound “1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a 1,2,3-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a carboxylic acid group (-COOH) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as trifluoromethylpyridines, are often synthesized through various methods including oxidative photo-cyclization and direct fluorination .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to be quite reactive and can participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its trifluoromethyl, phenyl, 1,2,3-triazole, and carboxylic acid groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Medicinal Chemistry

1,2,3-Triazoles are known to have applications in medicinal chemistry . They have been used in the development of drugs for various diseases. For example, they have shown potential in inhibiting c-Met protein kinase, which is involved in cancer progression . They have also demonstrated GABA A allosteric modulating activity .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles have been incorporated into polymers for use in solar cells . Their high chemical stability and strong dipole moment make them suitable for this application .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability . This makes them useful in the creation of complex structures.

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is often used in the development of new drugs and therapies.

Fluorescent Imaging

1,2,3-Triazoles have been used in fluorescent imaging . They can be used to create fluorescent probes, which are tools that allow scientists to visualize and track biological processes in real time.

Materials Science

In materials science, 1,2,3-triazoles are used due to their unique properties . They have been used in the development of new materials with improved performance.

Chemical Biology

1,2,3-Triazoles have applications in chemical biology . They are used in the study of biological systems and processes, often through the use of chemical techniques, tools, and methods.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many trifluoromethyl-containing compounds are used in the pharmaceutical industry, where their mechanism of action often involves interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as the pharmaceutical or agrochemical industries .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-1-2-4-8(6)16-5-7(9(17)18)14-15-16/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEKXLWMTSODOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1049872-71-0
Record name 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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